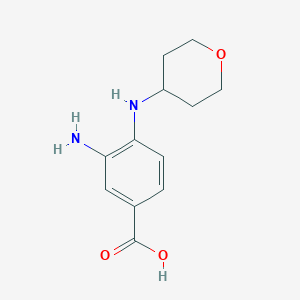
3-Amino-4-((tetrahydropyran-4-yl)amino)benzoic acid
Cat. No. B8559072
M. Wt: 236.27 g/mol
InChI Key: CXRZFBGEWWPCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08829035B2
Procedure details


4-((Tetrahydropyran-4-yl)amino)-3-nitrobenzoic acid (see Working Example 4-1) (202 g, 0.76 mol) was dissolved in a solvent mixture of THF (2.2 L) and methanol (1.5 L), Pd/C (5%, wet, 20 g) was added, and hydrogenation was carried out under 5 atm. Hydrogen absorption stopped at 3 h, and after the system was purged with argon the catalyst was removed by filtration, and the filtrate was concentrated at reduced pressure to yield the title compound (180 g, quant.) as a dark gray solid.
Name
4-((Tetrahydropyran-4-yl)amino)-3-nitrobenzoic acid
Quantity
202 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=2[N+:17]([O-])=O)[CH2:3][CH2:2]1>C1COCC1.CO.[Pd]>[NH2:17][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:8]=1[NH:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:12]([OH:14])=[O:13]
|
Inputs


Step One
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrogen absorption
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the system was purged with argon the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1NC1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

